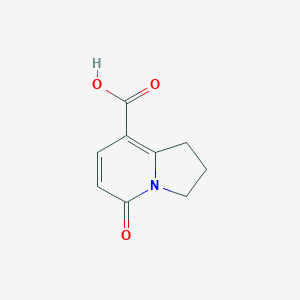

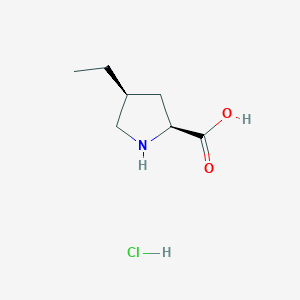

![molecular formula C14H19N5O B2822170 8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034576-55-9](/img/structure/B2822170.png)

8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The core structure of these molecules is a pyrimidine ring, which is a heterocyclic compound. The presence of various functional groups attached to the pyrimidine ring suggests potential for modulating the molecule’s bioactivity and interaction with biological targets.Chemical Reactions Analysis

The synthesis of these compounds involves several chemical reactions, including the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .科学的研究の応用

Antitumor Activity

A variety of new morpholinylchalcones and pyrido[2,3-d]pyrimidin derivatives have been synthesized and evaluated for their antitumor activities. Compounds exhibited significant in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, with some showing promising activities, indicative of potential applications in cancer research and therapy Zeinab A. Muhammad, M. M. Edrees, R. Faty, S. M. Gomha, S. Alterary, Y. Mabkhot, 2017, Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.

PI3K-AKT-mTOR Pathway Inhibition

The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, was significant in the development of novel inhibitors for the PI3K-AKT-mTOR pathway. This pathway is crucial in cell growth and survival, and its inhibition is a key target in cancer therapy. The work demonstrates the importance of the morpholine scaffold in designing kinase inhibitors, showcasing an innovative approach to targeting this critical cellular signaling pathway H. Hobbs, G. Bravi, I. Campbell, M. Convery, H. Davies, G. Inglis, Sandeep Pal, S. Peace, Joanna M Redmond, D. Summers, 2019, Journal of medicinal chemistry.

Fungicidal Activities

Research into the aza-Wittig reactions of iminophosphorane with aromatic isocyanates led to the synthesis of a series of 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. These compounds have demonstrated excellent fungicidal activities against a variety of fungi, highlighting their potential as effective agents in combating fungal infections or in agricultural applications Yanggen Hu, A. Zheng, X. Ruan, M. Ding, 2008, Beilstein Journal of Organic Chemistry.

Synthetic Chemistry and Molecular Docking

In synthetic chemistry, the versatility of morpholine and pyrido[2,3-d]pyrimidin scaffolds has been exploited in various molecular constructions and docking studies. Computational and synthetic approaches have been used to develop compounds with targeted biological activities, demonstrating the critical role of these scaffolds in medicinal chemistry and drug design G. L. Hoang, Adam J Zoll, J. Ellman, 2019, Organic letters.

作用機序

将来の方向性

特性

IUPAC Name |

4-morpholin-4-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10(2)19-12(15)4-3-11-13(16-9-17-14(11)19)18-5-7-20-8-6-18/h3-4,9-10,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFKWVDDWCYSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

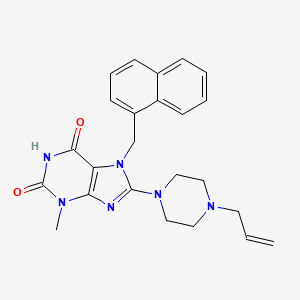

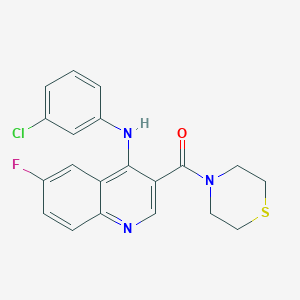

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)

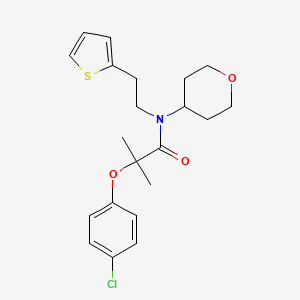

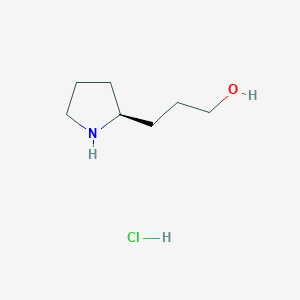

![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

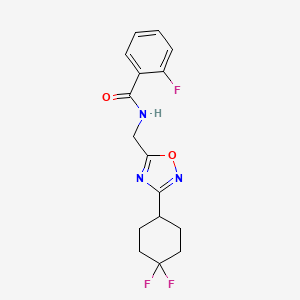

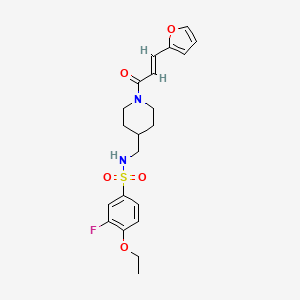

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)

![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)

![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)